{[2-(Benzenesulfinyl)ethyl]sulfanyl}benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[2-(Benzenesulfinyl)ethyl]sulfanyl}benzene is an organic compound characterized by the presence of a benzenesulfinyl group attached to an ethyl chain, which is further connected to a sulfanyl group and another benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[2-(Benzenesulfinyl)ethyl]sulfanyl}benzene typically involves the following steps:
Formation of the Benzenesulfinyl Group: This can be achieved by the oxidation of benzenethiol using an oxidizing agent such as hydrogen peroxide or sodium periodate.
Attachment of the Ethyl Chain: The benzenesulfinyl group is then reacted with an ethylating agent, such as ethyl bromide, under basic conditions to form the 2-(benzenesulfinyl)ethyl intermediate.
Formation of the Sulfanyl Group: The intermediate is further reacted with a thiolating agent, such as thiourea, to introduce the sulfanyl group.
Final Coupling: The resulting compound is then coupled with another benzene ring through a nucleophilic aromatic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: {[2-(Benzenesulfinyl)ethyl]sulfanyl}benzene can undergo oxidation reactions to form sulfoxides and sulfones.
Reduction: The compound can be reduced to form thiols and other reduced sulfur-containing species.
Substitution: It can participate in nucleophilic aromatic substitution reactions, where the benzene rings can be functionalized with various substituents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, sodium periodate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, nitriles, and other nucleophiles.
Major Products
Sulfoxides and Sulfones: Formed through oxidation.
Thiols: Formed through reduction.
Functionalized Benzene Derivatives: Formed through substitution reactions.
Scientific Research Applications
Chemistry
Catalysis: {[2-(Benzenesulfinyl)ethyl]sulfanyl}benzene can be used as a ligand in catalytic reactions, enhancing the activity and selectivity of metal catalysts.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology
Biochemical Probes: The compound can be used to study sulfur-containing biomolecules and their interactions in biological systems.
Medicine
Drug Development:
Industry
Material Science: Used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which {[2-(Benzenesulfinyl)ethyl]sulfanyl}benzene exerts its effects involves interactions with various molecular targets. The sulfinyl and sulfanyl groups can participate in redox reactions, influencing the activity of enzymes and other proteins. The benzene rings can engage in π-π interactions, affecting the compound’s binding affinity to different targets.
Comparison with Similar Compounds
Similar Compounds
Benzenethiol: Contains a thiol group attached to a benzene ring.
Benzylsulfanylbenzene: Contains a sulfanyl group attached to a benzene ring through a benzyl linker.
Diphenylsulfide: Contains a sulfide group connecting two benzene rings.
Uniqueness
{[2-(Benzenesulfinyl)ethyl]sulfanyl}benzene is unique due to the presence of both sulfinyl and sulfanyl groups, which confer distinct reactivity and potential applications compared to similar compounds. The ethyl linker also provides flexibility in the molecule, allowing for diverse interactions and applications.
Properties
IUPAC Name |
2-(benzenesulfinyl)ethylsulfanylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14OS2/c15-17(14-9-5-2-6-10-14)12-11-16-13-7-3-1-4-8-13/h1-10H,11-12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPBJLEPCSURKDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCS(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70491663 |
Source
|
Record name | {[2-(Benzenesulfinyl)ethyl]sulfanyl}benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70491663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53943-04-7 |
Source
|
Record name | {[2-(Benzenesulfinyl)ethyl]sulfanyl}benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70491663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.